phthalic acid

Description

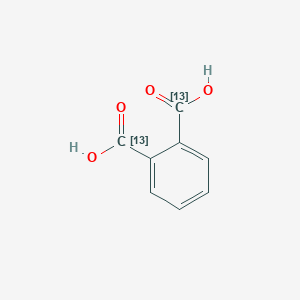

Structure

3D Structure

Properties

IUPAC Name |

phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGIFLGASWRNHJ-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583975 | |

| Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70838-83-4 | |

| Record name | Benzene-1,2-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic acid-carboxy-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Approaches for Phthalic Acid and Its Derivatives

Conventional and Industrial Synthesis Routes

Phthalic Anhydride (B1165640) Production from Ortho-Xylene and Naphthalene (B1677914)

The primary industrial method for producing phthalic anhydride, a crucial precursor to phthalic acid, is the catalytic oxidation of either ortho-xylene or naphthalene. scribd.comepa.gov This process has been in commercial use since 1872 and has undergone continuous development to improve efficiency and yield. researchgate.net

The oxidation of o-xylene (B151617) is the more prevalent route due to its lower feedstock cost and higher product yield, producing approximately 1.0 lb of phthalic anhydride per lb of o-xylene, compared to 0.97 lb from naphthalene. scribd.comepa.gov The process involves passing a mixture of vaporized o-xylene and preheated, compressed air over a catalyst in a fixed-bed tubular reactor. epa.gov The catalyst of choice is typically vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), often in an "egg-shell" configuration where the active material coats an inert carrier. researchgate.netscispace.com The reaction is highly exothermic and the temperature is maintained between 340 and 385°C (650 to 725°F) by circulating a molten salt bath around the reactor tubes. scribd.comepa.gov

The reaction proceeds through a series of intermediates, including o-tolualdehyde and phthalide, before forming phthalic anhydride. researchgate.net Side reactions can also occur, leading to the formation of byproducts like maleic anhydride and complete combustion to carbon dioxide and water. scribd.comwikipedia.org

The naphthalene-based process is similar, utilizing a fluidized bed reactor with a vanadium pentoxide catalyst. epa.gov The reactor effluent, containing crude phthalic anhydride vapor, is cooled in a series of switch condensers where it crystallizes. epa.gov The crude product is then melted and undergoes a pretreatment step to dehydrate any this compound back to the anhydride and to remove some volatile impurities before final purification by vacuum distillation. scribd.comepa.gov

| Feature | Ortho-Xylene | Naphthalene |

| Reactor Type | Fixed-bed tubular reactor epa.gov | Fluidized bed reactor epa.gov |

| Catalyst | Vanadium pentoxide on titanium dioxide researchgate.netscispace.com | Vanadium pentoxide epa.gov |

| Operating Temperature | 340-385°C (650-725°F) scribd.comepa.gov | 340-385°C (650-725°F) epa.gov |

| Yield (lb PAN/lb feedstock) | ~1.0 epa.gov | ~0.97 scribd.com |

| Economic Advantage | Lower feedstock cost, higher yield scribd.comepa.gov | Higher feedstock cost epa.gov |

Esterification Processes for Phthalate (B1215562) Esters

Phthalate esters, the primary derivatives of phthalic anhydride, are synthesized through esterification. This reaction involves treating phthalic anhydride with an alcohol, a process known as alcoholysis. wikipedia.org The synthesis is typically a two-step process. aip.org

The first step is a rapid reaction where the alcohol reacts with phthalic anhydride to form a monoester. wikipedia.orgaip.org The second, more challenging step involves the esterification of the remaining carboxylic acid group to form the diester, which requires the removal of water to drive the reaction to completion. wikipedia.org

C6H4(CO)2O + ROH → C6H4(CO2H)CO2R C6H4(CO2H)CO2R + ROH ⇌ C6H4(CO2R)2 + H2O

Various catalysts can be employed to facilitate the esterification, with sulfuric acid being a common choice. google.com However, with certain secondary alcohols like methyl isobutyl carbinol, sulfuric acid can lead to undesirable side reactions such as olefin formation. google.com In such cases, alternative catalysts or carefully controlled reaction temperatures are necessary. google.com For instance, using p-toluene sulfonic acid as a catalyst with methyl isobutyl carbinol can lead to high yields of the di-ester. google.com The production of mixed esters, such as butyl decyl phthalate, can be achieved by a two-stage process where phthalic anhydride is first reacted with one alcohol to form the half-ester, followed by the addition of a second alcohol to complete the esterification. google.com

Isomers of this compound: Synthetic Pathways for Isothis compound and Terethis compound

Isothis compound and terethis compound are isomers of this compound with significant industrial importance. wikipedia.org

Isothis compound is produced on a large scale by the oxidation of meta-xylene using oxygen in the presence of a cobalt-manganese catalyst. wikipedia.orgatamanchemicals.com In the laboratory, chromic acid can be used as the oxidizing agent. wikipedia.org It can also be synthesized by fusing potassium meta-sulfobenzoate or meta-bromobenzoate with potassium formate. wikipedia.org

Terethis compound production is a major industrial process, as it is a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET). msu.edu The conventional method involves the oxidation of para-xylene. An alternative pathway starts with a cycloaddition reaction between isoprene (B109036) and acrylic acid, which yields 3-methyl-3-cyclohexene-1-carboxylic acid and 4-methyl-3-cyclohexene-1-carboxylic acid. google.com These intermediates are then aromatized to produce meta- and para-toluic acid, which are subsequently oxidized to isophthalic and terethis compound, respectively. google.com

Emerging and Sustainable Synthesis Methods

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly methods for chemical synthesis, aligning with the principles of green chemistry. nih.gov These principles include the use of non-toxic, renewable materials, and the development of catalytic processes that are efficient and minimize waste. nih.govjcchems.com

In the context of this compound and its derivatives, research has explored the use of this compound itself as a green, biodegradable, and economical Brønsted acid catalyst for various organic reactions. jcchems.comsphinxsai.comresearchgate.net For example, this compound has been successfully used in catalytic amounts for the synthesis of quinoxaline (B1680401) derivatives at room temperature, offering high yields and short reaction times. sphinxsai.com The use of solid acid catalysts is also being investigated as a greener alternative to traditional mineral acids in esterification processes, as they are less corrosive, easier to handle, and can be recycled. researchgate.net

Utilization of Bio-based and Waste-Derived Feedstocks for this compound Production

A significant area of research in sustainable chemistry is the replacement of petrochemical feedstocks with bio-based and waste-derived materials. researchgate.net This approach aims to reduce the carbon footprint and reliance on fossil fuels. researchgate.net

One promising route to renewable phthalic anhydride involves a two-step process starting from biomass-derived furan (B31954) and maleic anhydride. rsc.orgrsc.org The process begins with a Diels-Alder cycloaddition of furan and maleic anhydride, followed by a dehydration step to yield phthalic anhydride. rsc.orgrsc.org Excellent yields for the initial cycloaddition have been achieved at room temperature under solvent-free conditions. rsc.org Furfural, a key starting material for this process, can be derived from the hemicellulose component of lignocellulosic biomass, such as agricultural residues. researchgate.netresourcewise.com

Research consortia are actively working on scaling up the production of bio-based phthalic anhydride. biorizon.eu For instance, the Biorizon initiative is developing a technology platform that converts residual biomass into functionalized aromatic building blocks, including phthalic anhydride. biorizon.eu Another approach involves using furfuryl alcohol, which is commercially available from non-food feedstocks, as a starting material. biorizon.eu A Dutch startup, Relement, has developed a bio-based 3-methyl phthalic anhydride (bio-MPA) from 2-methylfuran, which is derived from furfural. resourcewise.com This bio-aromatic has shown promise as a replacement for petrochemical-based phthalic anhydride in applications like coatings. resourcewise.com

Catalysis in Advanced this compound and Derivative Synthesis

Catalysis is fundamental to the modern synthesis of this compound and its derivatives, enabling high efficiency, selectivity, and more environmentally benign processes. Catalytic strategies are broadly categorized into homogeneous and heterogeneous systems, with specific catalysts offering unique advantages depending on the desired product and reaction conditions.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. wikipedia.org This approach is widely used in the industrial production of phthalates due to high activity and selectivity.

The commercial manufacture of terethis compound often involves the liquid-phase oxidation of p-xylene, utilizing a homogeneous catalyst system composed of heavy metals, such as cobalt or manganese, with a bromine promoter. researchgate.net Similarly, isothis compound is produced from m-xylene (B151644) using this catalytic process. researchgate.net For the synthesis of phthalate esters, traditional homogeneous catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA). google.comresearchgate.netgoogle.com These acid catalysts are effective but can lead to corrosion issues and complex post-reaction purification. google.com For instance, while sulfuric acid is a common catalyst for esterification, its use with secondary alcohols like methyl isobutyl carbinol can result in significant olefine formation as an undesirable side reaction. google.com To mitigate this, sulfonic acids have been found to be excellent alternative catalysts that promote rapid conversion with minimal olefine production when temperatures are properly controlled. google.com

Modern advancements have introduced more sophisticated homogeneous catalysts. Organometallic compounds, including tin or titanium alkoxides and carboxylates, are typical catalysts for the esterification of phthalic anhydride with alcohols. wikipedia.org In some processes, rhodium and cobalt complexes are used for carbonylation reactions. wikipedia.org More recently, functionalized dicationic ionic liquids (FDCILs) have been developed as green and efficient homogeneous catalysts for producing phthalate plasticizers. ias.ac.in These FDCILs show strong acidity, which effectively promotes the esterification of phthalic anhydride, and they can be easily separated from the product by decantation. ias.ac.in The catalytic activity of these ionic liquids is influenced by the density of their acidic groups and the length of the carbon chain in the cationic part. ias.ac.in

Heterogeneous Catalysis

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), offers significant advantages, including easier catalyst separation and recovery, potential for reuse, and reduced environmental pollution. researchgate.netniscpr.res.inmdpi.com

A primary example is the production of phthalic anhydride, which is mainly achieved through the gas-phase oxidation of o-xylene over a solid fixed-bed catalyst containing vanadium and titanium oxides. researchgate.net In the revalorization of plastic waste, hydrophobic zeolites and heterogeneous platinum (Pt) catalysts have been used for the hydrolysis-decarboxylation of phthalate plasticizers in water, allowing for the recovery of valuable aromatic compounds. frontiersin.org

For the synthesis of phthalate esters, a variety of solid acid catalysts have been investigated. A study comparing several heterogeneous catalysts for the solvent-free synthesis of di-octyl phthalate (DOP) from this compound and n-octanol found sulfated zirconia (SZr) to be superior to K-10 acid-activated clay, zeolites (β and Y), and the ion-exchange resin Amberlyst-15. niscpr.res.in The SZr catalyst demonstrated high activity and selectivity and remained stable over multiple recycling cycles. niscpr.res.in Other researched heterogeneous systems include heteropoly acids supported on materials like SiO₂, TiO₂, or ZrO₂, as well as various metal tungstates and phosphates. niscpr.res.in In the synthesis of glyptal polyester (B1180765) from glycerol (B35011) and phthalic anhydride, activated zeolite has been shown to be an effective heterogeneous catalyst. neliti.com

Advanced catalytic systems also include supported noble metals. Gold (Au) supported on zirconium dioxide (ZrO₂) has proven to be an excellent catalyst for the oxidative coupling of phthalate esters, combining high activity with high selectivity. unizar.es For the hydrogenation of phthalates to produce safer, non-aromatic plasticizers, bimetallic catalysts such as rhodium-nickel (RhNi) supported on aluminated SBA-15 have been developed. rsc.org The aluminated support enhances the dispersion and anchoring of the metal nanoparticles and contributes acidic sites that facilitate the reaction. rsc.org

Table 1: Comparison of Heterogeneous Catalysts in Di-octyl Phthalate (DOP) Synthesis Reaction Conditions: this compound and n-octanol, 160 °C, 6 hours.

Data sourced from a study on solvent-free DOP synthesis. niscpr.res.in

Specific Catalytic Systems (e.g., Barium Chloride, Dialkyltin Oxides)

Barium Chloride

Barium chloride (BaCl₂) has been investigated as a catalyst for the synthesis of this compound and its esters from biomass sources. cambridgeresearchpub.comskies.education In one study, waste leaves from the Gmelina arborea tree were subjected to hydrothermal decomposition using barium chloride as the catalyst. skies.educationcambridgeresearchpub.com This process yielded both this compound and phthalate esters like butyl undecyl phthalate and diisooctyl phthalate. cambridgeresearchpub.com The yield of this compound was found to be dependent on both the reaction temperature and the amount of catalyst used. skies.education For example, with a catalyst loading of 0.50 g, the this compound yield increased with temperature, reaching 326.6 mg/g at 90 °C. skies.education

Table 2: Effect of Temperature and Barium Chloride Loading on this compound Yield from Gmelina arborea Leaves

Data sourced from a study on hydrothermal synthesis of this compound. skies.education

Dialkyltin Oxides

Organotin compounds, particularly dialkyltin oxides, are effective catalysts for the synthesis of phthalate esters. google.comepo.org They can be used in transesterification reactions and in the direct esterification of this compound or its anhydride. epo.orgacs.org For instance, a novel catalyst prepared by reacting dialkyltin oxide with para-toluene sulfonic acid has been shown to produce high yields of phthalate esters. google.com The use of dimethyltin (B1205294) oxide and dimethyltin dichloride as a catalyst system is particularly advantageous as the catalyst residues can be easily removed from the final ester product by washing with an alkaline solution. epo.org While dialkyltin oxides are effective, the solid-state and solution structures of the resulting complexes can be complex, involving polymeric chains or cyclooligomeric structures. acs.org

Reaction Environments and Conditions in Phthalate Synthesis

High-Temperature and High-Pressure Water as a Reaction Medium

The use of high-temperature and high-pressure water, including subcritical (below 374 °C and 22.1 MPa) and supercritical water (above these critical points), represents an advanced and environmentally friendly approach to chemical synthesis. cu.edu.tracs.org In this state, water exhibits unique properties, such as a high ion product, which allows it to act as both a solvent and an acid-base catalyst, eliminating the need for conventional, often corrosive, catalysts. cu.edu.tritec-es.co.jp

This medium has been successfully employed for the synthesis of various phthalate derivatives through the esterification of o-phthalic acid with alcohols. cu.edu.tr Research has shown that even with a significant water content (e.g., 10% in a water/alcohol mixture), the formation of dialkyl phthalates can be enhanced, contrary to the expectation that water would promote hydrolysis. cu.edu.tr Optimal conditions for these syntheses have been identified at temperatures around 350 °C. cu.edu.tr

High-pressure water is also an effective medium for hydrogenation reactions. The hydrogenation of dimethyl phthalate (DMP) and various phthalic acids to their corresponding non-aromatic cyclohexane (B81311) derivatives has been demonstrated in water using a RhNi bimetallic catalyst on an aluminated SBA-15 support. rsc.orgrsc.org The reactions were carried out at temperatures ranging from 60-140 °C and a hydrogen pressure of 1000 psi. rsc.org The efficiency of the reaction was found to increase with higher hydrogen pressure, which enhances the solubility of hydrogen in the water medium. rsc.org The solubility of the starting material in water also plays a crucial role; for instance, o-phthalic acid, being the most water-soluble of its isomers, showed the highest reaction yield. rsc.org

Furthermore, supercritical water oxidation (SCWO) is a promising technology for the complete decomposition of persistent organic pollutants like phthalates. acs.orgresearchgate.net Studies on the decomposition of di-n-butylphthalate (DNBP) under hydrothermal conditions (300-380 °C) showed that in the absence of an external oxidant, DNBP primarily decomposes via hydrolysis to form benzoic acid. acs.org

Table 3: Hydrogenation of this compound Isomers in High-Pressure Water Reaction Conditions: 140 °C, 6 h, 1000 psi H₂, Rh₀.₅Ni₁.₅/Al₅-SBA-15 catalyst, water solvent.

Data sourced from a study on phthalate-free plasticizer synthesis. rsc.org

Applications of Phthalic Acid Derivatives in Advanced Materials and Chemical Synthesis

Building Blocks in Organic Synthesis

The reactivity of phthalic acid, characterized by its two carboxylic acid groups on a benzene (B151609) ring, makes it a versatile intermediate in various chemical manufacturing processes. chemiis.com Its derivatives serve as crucial precursors for a range of aromatic compounds and are integral to complex laboratory research.

Precursors for Aromatic Esters and Diverse Aromatic Derivatives

This compound is a key precursor in the synthesis of phthalate (B1215562) esters, which are produced through the esterification of phthalic anhydride (B1165640) with specific alcohols. chemiis.comnih.gov These esters, commonly referred to as phthalates, are a significant class of aromatic derivatives. nih.gov The general chemical structure of these esters consists of a rigid, planar aromatic ring and two flexible, non-linear fatty side chains. nih.gov Phthalic anhydride, the dehydrated form of this compound, is a versatile intermediate in organic chemistry due to its bifunctional nature and ready availability. thechemco.com

Beyond esters, this compound and its anhydride are used in the synthesis of various other aromatic compounds. For instance, they are intermediates in the production of dyes and pigments. chemiis.com A notable application is in the preparation of the anthraquinone dye quinizarin. thechemco.com this compound can also be transformed through different chemical pathways to produce substances like perfumes and saccharin. topfinechem.com

Utilization in Complex Synthesis Pathways in Laboratory Research

In a laboratory setting, this compound and its derivatives are employed as foundational materials for creating more complex molecules. For example, they are precursors for new phthalocyanine compounds, which involves a series of reactions such as nitration, reduction, amidation, and dehydration of phthalimide, a this compound derivative. researchgate.net The unique structure of this compound, with two adjacent carboxylic acid groups on a benzene ring, allows for a variety of chemical transformations, making it a valuable building block for synthesizing novel compounds with specific properties. chemiis.comrsc.org Research has demonstrated its utility in forming hydrogen-bonded networks and complex superanionic architectures in crystal engineering. rsc.org

Polymer Chemistry and Resin Development Research

The derivatives of this compound play a pivotal role in the polymer industry, contributing to the development of a vast range of materials with tailored properties for numerous applications.

Role in the Production of Plasticizers for Polymeric Materials

One of the most significant industrial applications of this compound derivatives is in the production of plasticizers, particularly for polyvinyl chloride (PVC). chemiis.comthechemco.comromj.org Plasticizers are additives that increase the flexibility, durability, and workability of plastic materials. chemiis.comalfa-chemistry.com Phthalate esters are the most commonly used plasticizers due to their cost-effectiveness and performance. specialchem.comspecialchem.com

These esters are synthesized from phthalic anhydride and various alcohols, with the length of the alcohol's carbon chain influencing the properties of the resulting plasticizer. specialchem.com For instance, Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer produced from phthalic anhydride and 2-ethyl-hexanol. specialchem.com It is valued for its low cost and good performance characteristics, which impart elasticity and good electrical properties to PVC compounds. specialchem.com Higher molecular weight phthalates, such as diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), are also common. specialchem.com The stability, fluidity, and low volatility of these compounds make them highly suitable for manufacturing not only PVC but also other resins like polyvinyl acetates and polyurethanes. nih.gov

Table 1: Common Phthalate Plasticizers and their Precursor Alcohols

| Phthalate Plasticizer | Precursor Alcohol(s) | Key Application Area |

|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | 2-ethyl-hexanol | General-purpose PVC plasticizer specialchem.com |

| Diisononyl phthalate (DINP) | Isononyl alcohol | PVC applications specialchem.com |

| Diisodecyl phthalate (DIDP) | Isodecyl alcohol | PVC applications specialchem.com |

Integration into Alkyd and Polyester (B1180765) Resins for Coatings and Adhesives Applications

This compound, typically in the form of its anhydride, is a fundamental component in the production of alkyd and polyester resins, which are widely used in paints, coatings, and adhesives. chemiis.comwikipedia.org Alkyd resins are polyester-based polymers modified with the addition of fatty acids. wikipedia.org The manufacturing process involves the reaction of a dicarboxylic acid or anhydride, like phthalic anhydride, with a polyol (an alcohol with multiple hydroxyl groups) such as glycerol (B35011), and fatty acids derived from vegetable oils. wikipedia.orgsemanticscholar.org The inclusion of phthalic anhydride contributes to the durability and gloss of the resulting coating. chemiis.comtopfinechem.com

Similarly, in the synthesis of polyester resins, this compound or its isomers, isothis compound and terethis compound, are reacted with polyols like ethylene glycol and propylene glycol. wikipedia.org These resins form the backbone of many industrial and decorative paints and are valued for their excellent adhesion and resistance properties. chemiis.com Phthalate esters are also utilized as plasticizers in adhesives to improve flexibility and toughness. specialchem.comgoogle.com

Table 2: Components of Alkyd and Polyester Resins

| Resin Type | Key Components Derived from this compound | Other Major Components | Primary Applications |

|---|---|---|---|

| Alkyd Resin | Phthalic Anhydride wikipedia.orgsemanticscholar.org | Polyols (e.g., glycerol), Fatty Acids (from oils) wikipedia.orgsemanticscholar.org | Paints, Varnishes, Coatings topfinechem.comwikipedia.org |

Applications in Specialty Resins (e.g., Unsaturated Polyesters, Polyurethane Resins)

This compound and its derivatives are also crucial in the formulation of specialty resins, including unsaturated polyester resins (UPRs) and polyurethane resins. UPRs are synthesized from the reaction of polyols with a combination of saturated and unsaturated dibasic acids. wikipedia.org Phthalic anhydride is a commonly used saturated component that helps to reduce the tendency of the resin to crystallize, thereby improving its solubility in monomers like styrene. google.comdergipark.org.tr These resins are extensively used in fiber-reinforced plastics (FRPs) for applications ranging from automotive parts to construction materials. tandfonline.comchalcogen.ro

In the realm of polyurethanes, this compound derivatives are used to create polyester polyols. researchgate.netgoogle.com These polyols, which contain both polyether and polyester groups, are then reacted with polyisocyanates to form polyurethane. researchgate.netgoogle.com The inclusion of phthalic anhydride in the polyester polyol can increase the strength, stiffness, and heat resistance of the final polyurethane resin system. researchgate.net Research has shown that varying the functionality and aromatic content of these phthalate-based polyols allows for the optimization of the performance of rigid polyurethane foams. researchgate.net

Pigment and Dye Manufacturing Research

Derivatives of this compound are foundational to the synthesis of a wide array of pigments and dyes. Research in this area continues to explore new synthetic pathways and applications, from traditional colorants to advanced nanomaterials.

Synthesis of Phthalocyanine Dyes and Related Colorants

Phthalocyanine dyes, a class of intensely colored blue and green pigments, are significant commercial products derived from this compound. wikipedia.orgycmou.ac.inwikipedia.org The synthesis of these dyes typically involves the cyclotetramerization of this compound derivatives such as phthalonitrile, diiminoisoindole, phthalic anhydride, and phthalimides. wikipedia.org A common laboratory and industrial method involves heating phthalic anhydride with urea, a metal salt, and a catalyst like ammonium molybdate. wikipedia.orgycmou.ac.in The choice of the central metal ion in the phthalocyanine macrocycle dictates the final color and properties of the dye. Copper phthalocyanine (CuPc), known for its brilliant blue color, is one of the most widely produced pigments. wikipedia.org

The general synthesis can be represented by the reaction of phthalic anhydride, urea, and a metal salt (e.g., CuCl₂) in the presence of a catalyst. The urea serves as a source of ammonia for the formation of the phthalimide intermediate, which then undergoes cyclization.

Modification of the peripheral rings of the phthalocyanine structure allows for the tuning of its absorption and emission properties, leading to a spectrum of colors. wikipedia.org For instance, halogenation of copper phthalocyanine can produce green pigments. wikipedia.org Research continues to explore more efficient and environmentally friendly synthetic routes for these important colorants. ycmou.ac.in

Research into Nanosized Pigments

The application of nanotechnology in pigment manufacturing has led to the development of nanosized pigments with enhanced properties. Phthalic anhydride is a key precursor in the synthesis of nanosized copper phthalocyanine blue (CuPc) pigments. nih.gov These nano-pigments exhibit improved dispersion, transparency, and color strength compared to their micro-sized counterparts. The smaller particle size of these pigments can reduce light scattering, which is a desirable characteristic for applications such as color filters in liquid crystal displays. researchgate.net

Research in this area focuses on controlling the particle size and morphology of the pigments during synthesis to optimize their optical and physical properties. The use of polymeric dispersants and other additives during the pigment synthesis and formulation stages is crucial for preventing agglomeration and ensuring the stability of the nanoparticle dispersions. researchgate.net

Other Specialized Chemical and Biological Research Applications

Beyond pigments and dyes, this compound derivatives are versatile building blocks in the synthesis of various specialized chemicals and biologically active molecules.

Intermediates for Polyetherimide Resins and Isatoic Anhydride

Phthalic anhydride serves as a crucial intermediate in the production of high-performance polymers and other specialty chemicals. Polyetherimide (PEI) resins, known for their high thermal stability, mechanical strength, and chemical resistance, are synthesized using monomers derived from phthalic anhydride. The synthesis often involves the reaction of an aromatic bis(ether anhydride) with a diamine. While the direct route from this compound is a multi-step process, the phthalic moiety is a key structural component of the resulting polymer.

Isatoic anhydride is another important chemical intermediate synthesized from phthalic anhydride. google.comsciencemadness.org The synthesis typically involves the reaction of phthalic anhydride with urea to form phthalimide. sciencemadness.org The phthalimide is then subjected to a Hofmann rearrangement using a hypohalite in an alkaline solution to yield isatoic anhydride. sciencemadness.orggoogle.com Isatoic anhydride is a valuable precursor for the synthesis of a variety of heterocyclic compounds, including pharmaceuticals, agrochemicals, and dyes. google.comosi.lv

Interactive Data Table: Synthesis of Isatoic Anhydride from Phthalic Anhydride

| Step | Reactants | Product | Key Transformation |

| 1 | Phthalic anhydride, Urea | Phthalimide | Formation of the imide ring |

| 2 | Phthalimide, Sodium hypochlorite, Sodium hydroxide (B78521) | Isatoic anhydride | Hofmann rearrangement |

Development of Novel Fluorescent Probes and Emitters Containing Phthalic Anhydride Moieties

The rigid, planar structure of the phthalic anhydride and its derivatives, such as naphthalimide, makes them excellent candidates for the core of fluorescent molecules. These "fluorophores" are essential tools in various scientific disciplines, including biology, medicine, and materials science, for sensing and imaging applications.

For instance, fluorescein, a widely used fluorescent dye, was first synthesized by the reaction of phthalic anhydride and resorcinol. fluorofinder.comresearchgate.net More recent research focuses on creating novel fluorescent probes by functionalizing phthalic anhydride or naphthalic anhydride derivatives. These probes can be designed to detect specific ions or molecules. For example, a fluorescent probe based on naphthalene (B1677914) anhydride has been developed for the selective detection of copper ions. nih.govplos.org Lanthanide complexes based on a ligand derived from this compound have also been shown to act as fluorescent probes for the detection of lead ions in water. rsc.org The design of these probes often involves linking the phthalic anhydride moiety to a receptor that selectively binds to the target analyte. This binding event alters the electronic properties of the fluorophore, leading to a change in its fluorescence intensity or wavelength, which can be measured.

Synthesis and Pharmacological Activity Research of Phthalimide Derivatives

Phthalimide, a direct derivative of this compound, is a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds. ucl.ac.uk Researchers have synthesized and evaluated numerous phthalimide derivatives for their therapeutic potential. nih.gov

These derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Anti-inflammatory activity: Certain phthalimide analogs have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation. nih.gov They can also suppress the production of pro-inflammatory cytokines. nih.gov

Antimicrobial activity: N-substituted phthalimides have exhibited significant antibacterial and antifungal properties, with some compounds showing efficacy comparable to clinically used antibiotics. ucl.ac.ukmdpi.com

Antitumor activity: Some phthalimide derivatives have shown promise as anticancer agents by exhibiting antiangiogenic effects, which inhibit the growth of new blood vessels that tumors need to grow. ucl.ac.uk

Anticonvulsant and Analgesic Effects: Research has also explored the potential of phthalimide derivatives as anticonvulsant and analgesic agents. nih.gov

The biological activity of these derivatives is often tuned by modifying the substituent attached to the nitrogen atom of the phthalimide ring. nih.gov This versatility makes phthalimide a valuable starting point for the development of new therapeutic agents. ucl.ac.uk

Interactive Data Table: Pharmacological Activities of Phthalimide Derivatives

| Pharmacological Activity | Mechanism of Action (Example) | Reference |

| Anti-inflammatory | Inhibition of nitric oxide (NO) production and pro-inflammatory cytokines. | nih.gov |

| Antimicrobial | Disruption of microbial cell processes. | ucl.ac.ukmdpi.com |

| Antitumor | Antiangiogenic effects, inhibiting tumor blood vessel growth. | ucl.ac.uk |

| Anticonvulsant | Modulation of ion channels or neurotransmitter activity. | nih.gov |

| Analgesic | Interaction with pain signaling pathways. | nih.gov |

Investigation of Amphiphilic this compound Derivatives for Drug Delivery System Development

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical science, aiming to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeted delivery. Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are of particular interest as they can self-assemble into nanostructures like micelles or nanoparticles in aqueous environments. These structures can encapsulate poorly water-soluble drugs, shielding them from the aqueous environment and facilitating their transport through the bloodstream.

This compound and its derivatives, particularly phthalic anhydride, serve as versatile building blocks for the synthesis of such amphiphilic molecules. The rigid aromatic ring of this compound can be functionalized to form the hydrophobic core, while hydrophilic polymer chains can be attached to create the water-soluble shell. The fundamental principle involves reacting phthalic anhydride with polymers containing hydroxyl or amine groups. For instance, the anhydride ring can be opened by a hydrophilic polymer like polyethylene (B3416737) glycol (PEG), creating a polymer chain with a terminal carboxylic acid group derived from the this compound moiety. The remaining carboxylic acid group can then be reacted with a hydrophobic molecule, or the phthalic structure itself can be esterified with long-chain alcohols to create the hydrophobic segment.

This synthetic versatility allows for the creation of amphiphilic block copolymers where the phthalate group is a key component of the hydrophobic block. In an aqueous solution, these copolymers can self-assemble into core-shell micellar structures. The hydrophobic core, containing the this compound derivative, serves as a reservoir for hydrophobic drugs. The hydrophilic shell, often composed of biocompatible polymers like PEG, stabilizes the micelle in the aqueous biological environment, prolonging its circulation time.

Research in this area has explored various derivatives. Phthalimide (isoindole-1,3-dione), a prominent derivative of this compound, has been incorporated into complex molecules with therapeutic potential. For example, glucocorticoid derivatives containing a phthalimide group have been investigated for ophthalmic applications. Furthermore, the synthesis of substituted isoindoles from phthalic anhydride and amino acids has been explored to create pharmacologically important compounds. While these studies focus on the therapeutic molecule itself, the underlying chemistry demonstrates the potential for incorporating the phthalimide structure into larger, amphiphilic constructs for drug delivery. The synthesis of such derivatives often begins with the reaction of phthalic anhydride with a primary amine, a foundational step that could be adapted for attachment to polymeric structures.

The table below summarizes the potential roles and synthetic origins of different this compound derivatives in the context of drug delivery system development.

| Derivative Type | Synthetic Precursor | Potential Role in Drug Delivery System | Structural Contribution |

| Phthalate Esters | Phthalic Anhydride, Alcohols | Hydrophobic core of micelles/nanoparticles | Forms the water-insoluble segment for drug encapsulation. |

| This compound-terminated Polymers | Phthalic Anhydride, Hydroxyl-terminated polymers (e.g., PEG) | Intermediate for building block copolymers | Provides a reactive carboxylic acid group for further functionalization. |

| Phthalimide Derivatives | Phthalic Anhydride, Amines/Amino Acids | Component of therapeutic agent or linker | Can be part of the encapsulated drug or a structural element within a larger amphiphilic construct. |

These investigations highlight the foundational role of this compound chemistry in designing advanced drug delivery vehicles. The ability to systematically modify the structure allows for the fine-tuning of properties such as drug loading capacity and the stability of the resulting nanocarriers.

Research on this compound Derivatives as Surfactants and Emulsifiers

Surfactants and emulsifiers are indispensable in numerous industrial applications, from detergents to food products and coatings. These surface-active agents reduce surface tension between two liquids or between a liquid and a solid. This compound esters, particularly those with longer alkyl chains, possess molecular characteristics that suggest potential surfactant and emulsifying properties. Their structure consists of a polar aromatic dicarboxylic acid head and nonpolar alkyl chain tails, which is analogous to the structure of conventional surfactants.

Research has been conducted to quantify the surface-active properties of a series of dialkyl phthalates. A key study systematically investigated the surface tension of aqueous solutions of diethyl phthalate (DEP), di-n-butyl phthalate (DnBP), di-n-hexyl phthalate (DnH(6)P), and di-(2-ethylhexyl) phthalate (DEHP). nih.gov The findings indicate that while phthalates have low surface activity compared to traditional surfactants, they exhibit a significant affinity for adsorption at the air-water interface. nih.gov This property is crucial for their function as emulsifiers.

The study revealed that the ability of these phthalates to lower surface tension decreases as the length of the alkyl chain increases. nih.gov However, the affinity for the air-water interface increases with longer alkyl chains. nih.gov A significant finding is that these compounds can form emulsions when their concentration in an aqueous medium exceeds their unimeric saturation point. nih.govresearchgate.net This tendency to form emulsions is a direct result of their amphiphilic nature and low water solubility. nih.gov

The table below presents data from the surface tension investigation, illustrating the relationship between the alkyl chain length and the unimeric solubility of the phthalates in water.

| Phthalate Ester | Abbreviation | Alkyl Chain Composition | Unimeric Solubility at 25°C (mg/L) |

| Diethyl Phthalate | DEP | C2 | 1080 |

| Di-n-butyl Phthalate | DnBP | C4 | 11.2 |

| Di-n-hexyl Phthalate | DnH(6)P | C6 | 0.21 |

| Di-(2-ethylhexyl) Phthalate | DEHP | C8 (branched) | 0.4 |

Data sourced from a study on the solubilities and surface activities of phthalates investigated by surface tension measurements. nih.gov

Environmental Occurrence, Distribution, and Degradation of Phthalic Acid and Its Esters

Environmental Distribution and Prevalence

Phthalic acid esters have been detected in virtually every environmental medium, from remote marine atmospheres to everyday consumer products. wur.nl Their distribution is a complex interplay of their physicochemical properties, such as water solubility and molecular weight, and various environmental transport and degradation processes. nih.govacs.org

Occurrence in Aquatic Environments (Water, Sediments, Wastewater)

Aquatic ecosystems are major sinks for PAEs. frontiersin.org These compounds are consistently found in surface water, groundwater, drinking water, and wastewater. researchgate.netdeswater.commdpi.com The concentration of PAEs in aquatic environments can vary significantly, ranging from trace levels (µg/L) to higher concentrations (mg/L) depending on the proximity to industrial and urban sources. frontiersin.org

Wastewater treatment plants (WWTPs) are a primary conduit for PAEs entering aquatic systems. iwaponline.comresearchgate.netresearchgate.net While secondary treatment processes can remove a significant portion of some PAEs, such as di-(2-ethylhexyl) phthalate (B1215562) (DEHP), treated effluents and sewage sludge remain significant sources of contamination. iwaponline.commarinebiodiversity.org For instance, in a wastewater treatment station in Marne Aval, DEHP was the major pollutant detected, with concentrations ranging from 9 to 44 μg L−1. iwaponline.com

Due to their hydrophobic nature, many PAEs, particularly those with longer alkyl chains like DEHP, tend to adsorb onto particulate matter and accumulate in sediments. marinebiodiversity.orgresearchgate.net This leads to higher concentrations in bottom sediments compared to the overlying water column. deswater.com Studies have reported PAE concentrations in sediments ranging from 0 to 34.8 mg/kg dry weight. deswater.com

The following table provides a summary of PAE concentrations found in various aquatic environments:

| Environment | Phthalate Ester | Concentration Range | Reference |

| Wastewater | |||

| Marne Aval WWTP (France) | DEHP | 9–44 μg L⁻¹ | iwaponline.com |

| DEP | 1.6–25 μg L⁻¹ | iwaponline.com | |

| Landfill Leachate | DEHP | up to 460 μg/L | deswater.com |

| DBP | up to 17,900 μg/L | deswater.com | |

| Di-n-octyl phthalate | up to 93,300 μg/L | deswater.com | |

| Surface Water | |||

| Global Aquatic Environment | Total PAEs | 0.1 × 10⁻³–3.2 × 10³ μg·L⁻¹ | mdpi.com |

| German Surface Waters | DEHP | up to 2,700 μg/L | deswater.com |

| Italian Surface Waters | DEHP | up to 4,600 μg/L | deswater.com |

| River Water (Nigeria) | Total PAEs | up to 2,705 μg/L | frontiersin.org |

| Waterworks (China) | Total PAEs | 0.02 and 0.77 μg/L | frontiersin.org |

| Lake Baikal (Russia) | DMP | 0.01–0.02 µg/L | mdpi.com |

| DEP | 0.06–0.09 µg/L | mdpi.com | |

| DnBP | 0.47–0.66 µg/L | mdpi.com | |

| DEHP | 0.26–0.34 µg/L | mdpi.com | |

| Sediments | |||

| Various Sites | Individual Phthalates | 0 to 34.8 mg/kg DW | deswater.com |

Presence in Atmospheric Matrices (Air, Particulate Matter)

This compound esters are also present in the atmosphere, where they can exist in both the gaseous phase and adsorbed onto particulate matter. mdpi.comresearchgate.net Lighter PAEs, such as dimethyl phthalate (DMP) and diethyl phthalate (DEP), have higher vapor pressures and are more likely to be found in the gaseous phase, while heavier PAEs like DEHP tend to associate with airborne particles. mdpi.com The release of PAEs from plastic products is enhanced by elevated temperatures, often leading to higher atmospheric concentrations in the summer. aaqr.org

Atmospheric concentrations of PAEs can vary significantly depending on the location and season. For example, a study in Delhi reported an average PAE concentration in PM10 of 703.1 ± 36.2 ng m⁻³, with slightly higher levels in winter. researchgate.net In Tianjin, China, the average concentrations of various PAEs in PM10 and PM2.5 were also documented, with DEHP and di-n-butyl phthalate (DBP) being the most abundant. aaqr.org

The table below shows atmospheric concentrations of selected PAEs from different studies:

| Location | Matrix | Phthalate Ester | Average Concentration | Reference |

| Delhi, India | PM10 | Total PAEs | 703.1 ± 36.2 ng m⁻³ | researchgate.net |

| PAEs (Winter) | 35.7 ± 30.5 ng m⁻³ | researchgate.net | ||

| PAEs (Summer) | 35.4 ± 27.0 ng m⁻³ | researchgate.net | ||

| Tianjin, China | PM10 | DMP | 0.18 ng m⁻³ | aaqr.org |

| DEP | 0.08 ng m⁻³ | aaqr.org | ||

| DBP | 2.24 ng m⁻³ | aaqr.org | ||

| DEHP | 10.79 ng m⁻³ | aaqr.org | ||

| PM2.5 | DMP | 0.14 ng m⁻³ | aaqr.org | |

| DEP | 0.07 ng m⁻³ | aaqr.org | ||

| DBP | 1.93 ng m⁻³ | aaqr.org | ||

| DEHP | 6.26 ng m⁻³ | aaqr.org | ||

| South China Sea | Air | Total PAEs | 11.6 ± 11.3 ng/m³ | acs.org |

| DiBP | 5.18 ± 5.92 ng/m³ | acs.org | ||

| DnBP | 3.94 ± 3.62 ng/m³ | acs.org | ||

| DEHP | 1.47 ± 1.37 ng/m³ | acs.org | ||

| Gebze, Türkiye | Air | Total PAEs | 38.08 ± 7.92 ng/m³ | nih.gov |

Contamination in Terrestrial Ecosystems (Soil, Agricultural Fields)

Soil contamination by PAEs is a widespread issue, particularly in agricultural areas. mdpi.combohrium.com The primary sources of PAEs in agricultural soils include the use of plastic mulching films, irrigation with contaminated wastewater, and the application of sewage sludge as fertilizer. mdpi.combohrium.com Over time, PAEs can leach from these materials into the soil. mdpi.com

Concentrations of PAEs in soil can vary widely depending on agricultural practices and proximity to industrial areas. mdpi.com For instance, in the Pearl River Delta region of China, the total amount of PAEs in vegetable soils has been reported to reach up to 46,000 μg kg⁻¹. mdpi.com Studies have shown that di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP) are often the predominant PAE pollutants in soils globally. bohrium.commdpi.com The vertical migration of PAEs in soil is often limited by their sorption to soil organic matter. bohrium.comere.ac.cn

The following table summarizes PAE concentrations in agricultural soils:

| Location | Land Use | Phthalate Ester | Concentration Range (mg/kg dry weight) | Reference |

| Central Moravia | Agricultural Soil | DBP | 0.28 to 1.59 | mendelu.cz |

| DEHP | < 0.03 to 0.73 | mendelu.cz | ||

| East China (near e-waste site) | Agricultural Soil | Six Target PAEs | 0.31-2.39 | nih.gov |

| Dalian, China | Agricultural Soil | Total PAEs | 0.465 to 5.45 | mdpi.com |

| Shihezi, China (Maize fields) | Agricultural Soil (0-20 years mulching) | Total PAEs | 0.156 to 0.566 | mdpi.com |

| Shihezi, China (Cabbage fields) | Agricultural Soil (0-30 years mulching) | Total PAEs | 0.252 to 0.559 | mdpi.com |

Detection in Biotic Matrices (Plants, Microorganisms, Aquatic Biota)

This compound esters have been detected in a wide range of living organisms, indicating their bioaccumulation potential. nih.govresearchgate.net Plants can absorb PAEs from contaminated soil and water through their root systems and, to a lesser extent, through their leaves from atmospheric deposition. mdpi.commendelu.cz The accumulation of PAEs in plants is influenced by the physicochemical properties of the specific PAE, such as its octanol/water partition coefficient (logKow). mdpi.com

Studies have shown that crops grown in contaminated soil can accumulate significant levels of PAEs. mdpi.comnih.gov For example, in Dalian, China, the concentration of PAEs in plants was reported to range from 2,440 to 21,800 μg kg⁻¹ dry weight. mdpi.com Alfalfa has been noted for its ability to remove substantial amounts of PAEs from the soil. nih.gov

Interestingly, some microorganisms, including various algae, bacteria, and fungi, have been found to biosynthesize PAEs. nih.govresearchgate.netmdpi.com These naturally produced PAEs may play a role in the organism's defense mechanisms. nih.govmdpi.com In aquatic environments, PAEs can accumulate in organisms at different trophic levels, from algae and invertebrates to fish. wur.nlresearchgate.net

Presence in Food and Beverages Due to Environmental Contamination

The contamination of food and beverages with PAEs is a significant pathway for human exposure. kvasnyprumysl.eunih.govkvasnyprumysl.eu PAEs can enter the food chain through various routes, including the uptake by plants from contaminated soil and water, the accumulation in fish and other aquatic organisms, and the migration from food packaging materials. kvasnyprumysl.eunih.govagriculturejournals.cz

Due to their lipophilic nature, PAEs tend to accumulate in fatty foods such as meat, dairy products, fish, and oils. kvasnyprumysl.euagriculturejournals.cz They have also been detected in a variety of beverages, including bottled water and beer. kvasnyprumysl.eukvasnyprumysl.eu For example, one study found dibutyl phthalate (DBP) in bottled water at levels ranging from 0.075 to 1.717 µg/l and DEHP in the same range. kvasnyprumysl.eu

Sources and Pathways of Environmental Introduction

The widespread presence of this compound esters in the environment is a direct result of their extensive use in a vast array of consumer and industrial products. kvasnyprumysl.euresearchgate.net Since they are not chemically bound to the plastic matrix, PAEs can be released throughout the lifecycle of a product, from manufacturing to disposal. nih.govbohrium.com

The primary sources and pathways for the introduction of PAEs into the environment include:

Industrial and Municipal Wastewater: Effluents from wastewater treatment plants are a major source of PAEs in aquatic environments. iwaponline.comresearchgate.netresearchgate.net

Agricultural Practices: The use of plastic mulching films, irrigation with contaminated water, and the application of sewage sludge and certain agrochemicals contribute significantly to soil contamination. mdpi.combohrium.com

Landfill Leachate: The disposal of plastic waste in landfills leads to the leaching of PAEs into the surrounding soil and groundwater. deswater.com

Atmospheric Deposition: PAEs can be released into the atmosphere through volatilization from various products and industrial processes. mdpi.commdpi.com They can then be transported over long distances and deposited into aquatic and terrestrial ecosystems through wet and dry deposition. deswater.comresearchgate.net

Direct Release from Consumer Products: Everyday items such as cosmetics, personal care products, toys, and food packaging can directly release PAEs into the indoor and outdoor environment. kvasnyprumysl.euresearchgate.net

Anthropogenic Sources (e.g., Plastic Waste Leaching, Industrial Discharges)

The primary source of phthalates in the environment is anthropogenic. iwaponline.comfrontiersin.org These synthetic chemicals are not chemically bound to the polymer matrix of plastics, allowing them to be released into the environment through leaching, volatilization, and abrasion. frontiersin.orgbohrium.comsapub.org

Plastic Waste Leaching: A significant contributor to environmental phthalate contamination is the leaching from plastic waste. mdpi.com The degradation of plastic materials in agricultural settings, for instance, leads to the release of phthalates into the soil. mdpi.com Studies have shown that various plastic products, when broken down into microplastics, release phthalate esters into the water. nih.gov For example, polyvinyl chloride (PVC) products have been found to leach significant amounts of phthalates. nih.govacs.org The amount and type of phthalate leached are specific to the type of plastic. nih.gov

Industrial Discharges: Industrial activities are another major source of phthalate pollution. iwaponline.comfrontiersin.org Wastewater from industries that manufacture or use phthalates, as well as municipal wastewater treatment plants, discharge these compounds into water bodies. iwaponline.comfrontiersin.org For instance, di(2-ethylhexyl) phthalate (DEHP) has been identified as a major pollutant in wastewater treatment station effluent. iwaponline.com Runoff from agricultural areas using plastic mulch and from urban areas also contributes to the phthalate load in the environment. iwaponline.comfrontiersin.orgmdpi.com

Migration from Consumer Products and Packaging Materials

Phthalates can migrate from a wide array of consumer products and food packaging materials, leading to human exposure and environmental contamination. frontiersin.orgqima.comcspinet.org

Consumer Products: Phthalates are present in numerous household items, including vinyl upholstery, adhesives, floor tiles, and personal care products like perfumes, lotions, and cosmetics. frontiersin.orgsapub.org The use of these products leads to the release of phthalates into indoor air and dust. wikipedia.org

Packaging Materials: Food packaging is a notable source of phthalate exposure. qima.comcspinet.orgnih.gov Phthalates can leach from plastic packaging, such as cling wrap and containers, into the food they contain, particularly fatty foods. wikipedia.orgcanada.camdpi.com The migration of phthalates is influenced by factors like the type of plastic, temperature, and the duration of contact. frontiersin.orgmdpi.com Studies have detected phthalates in various packaged foods, including ready-to-eat meals and dairy products. canada.cavetdergikafkas.org For example, research on minced beef packaged in different materials showed migration of phthalates from the packaging into the meat. frontiersin.org

Leaching of Phthalate Esters from Different Microplastics

| Plastic Type | Total Phthalate Esters (ng/g) | Dominant Phthalate Ester |

|---|---|---|

| Polyvinyl chloride (PVC) | 6660 ± 513 | Diethyl phthalate (DEP) |

| Polyamide (PA) | ~1830 | Di-n-butyl phthalate (DBP) |

| Rubber | 1390 ± 57.5 | Diethyl phthalate (DEP) |

| Polyethylene (B3416737) (PE) | - | Diisobutyl phthalate and Di-n-butyl phthalate (DBP) |

| Polypropylene (PP) | 50.3 ± 8.21 | Di-n-butyl phthalate (DBP) |

| Polyethylene terephthalate (B1205515) (PET) | 93.9 ± 91.8 | Di-n-butyl phthalate (DBP) |

This table summarizes the leaching potential of various plastic types after 14 days of incubation in water. Data sourced from a study on microplastic pollution. nih.gov

Natural Biosynthesis by Biological Organisms (Plants, Algae, Bacteria, Fungi)

While anthropogenic sources are dominant, this compound and its esters can also be produced naturally by various organisms. wikipedia.orgresearchgate.netresearchgate.net Phthalates have been isolated from a wide range of plants, algae, bacteria, and fungi, suggesting they can be biosynthesized in nature. researchgate.netresearchgate.netmdpi.com

Plants and Algae: Some studies have classified phthalates as secondary metabolites in plants. researchgate.net Both cyanobacteria and freshwater algae are capable of producing certain phthalates, such as dibutyl phthalate (DBP) and monoethylhexyl phthalate (MEHP), under natural conditions, which can then be released into aquatic ecosystems. frontiersin.org However, the presence of phthalates in these organisms can also be a result of bioaccumulation from the contaminated environment. mdpi.com

Bacteria and Fungi: Various bacteria and fungi have also been identified as producers of phthalates. researchgate.net The isolation of phthalates from these microorganisms raises questions about whether they are true natural products or contaminants from the environment. researchgate.net

Environmental Fate and Degradation Mechanisms

The fate of this compound and its esters in the environment is governed by several processes, with biodegradation being a primary route of removal. researchgate.netnih.gov

Biodegradation Processes

Microbial degradation is considered the most effective means of eliminating phthalates from the environment. d-nb.inforesearchgate.net This process can occur under both aerobic and anaerobic conditions. researchgate.net

Under aerobic conditions, the biodegradation of phthalate esters is the primary mechanism for their mineralization. nih.gov The initial step typically involves the hydrolysis of the ester bonds by microbial esterases, which releases the corresponding alcohol and this compound. d-nb.info

The aerobic degradation of this compound then proceeds through several steps. In most cases, it is initiated by dioxygenase enzymes that introduce hydroxyl groups to the aromatic ring, forming a cis-dihydroxy-dihydro-phthalate. d-nb.inforesearchgate.netnih.gov This is followed by dehydrogenation to create a dihydroxy-phthalate intermediate. d-nb.info Finally, a decarboxylase enzyme removes a carboxyl group, leading to the formation of protocatechuate. d-nb.inforesearchgate.netnih.gov Protocatechuate is a key intermediate that is further broken down by ring-cleaving dioxygenases. d-nb.infonih.gov

Key Steps in Aerobic Phthalate Degradation

| Step | Enzyme Family | Intermediate Product |

|---|---|---|

| Dioxygenation | Dioxygenases | cis-dihydroxy-dihydro-phthalate |

| Dehydrogenation | cis-diol-dehydrogenases | Dihydroxy-phthalate |

| Decarboxylation | Decarboxylases | Protocatechuate |

This table outlines the general enzymatic steps involved in the aerobic breakdown of this compound. d-nb.inforesearchgate.netnih.gov

In anaerobic environments, such as sludge and sediments, the degradation of this compound follows a different pathway. researchgate.netnih.gov The process is initiated by the activation of phthalate to its coenzyme A (CoA) thioester, phthaloyl-CoA. d-nb.inforesearchgate.net This activation can be catalyzed by a CoA transferase or a CoA ligase. researchgate.net

A key and mechanistically challenging step is the subsequent decarboxylation of phthaloyl-CoA to benzoyl-CoA, which is a central intermediate in the anaerobic degradation of many aromatic compounds. d-nb.inforesearchgate.netasm.org This reaction is catalyzed by the enzyme phthaloyl-CoA decarboxylase. researchgate.netasm.org Benzoyl-CoA is then further metabolized through various anaerobic pathways. asm.org Studies with mixed bacterial cultures from aquatic sediments have demonstrated the capability of microorganisms to grow anaerobically using this compound isomers as their sole carbon source. nih.gov

Microbial Degradation by Specific Strains (e.g., Enterobacter sp., Gordonia sp.)

The biodegradation of this compound and its esters is a critical process for their removal from the environment, with various microorganisms capable of utilizing these compounds as a source of carbon and energy. Among these, species from the genera Enterobacter and Gordonia have been subjects of significant research.

Enterobacter sp.

Strains of Enterobacter have demonstrated notable efficiency in degrading phthalate esters (PAEs). For instance, Enterobacter sp. strain T5, isolated from a landfill bioreactor, can utilize dibutyl phthalate (DBP) as its sole carbon and energy source. researchgate.net The degradation process involves the hydrolysis of DBP to monobutyl phthalate (MBP) and subsequently to this compound (PA). researchgate.net This strain has shown optimal DBP degradation at a pH of 7.0 and a temperature of 35°C. researchgate.net Similarly, Enterobacter sp. strain YC-IL1, isolated from polluted soil, can completely degrade di-(2-ethylhexyl) phthalate (DEHP) within seven days and is also capable of degrading other PAEs. mdpi.com The degradation pathway for this strain also proceeds through the formation of mono-(2-ethylhexyl) phthalate (MEHP) and then this compound. mdpi.com Another strain, Enterobacter sp. DNB-S2, isolated from Mollisol in China, is effective at degrading DBP even at low temperatures (5°C). nih.gov A study on Enterobacter sp. B3, isolated from tobacco soil, showed a 77% degradation rate of this compound in seven days under optimal conditions (30°C and pH 7). scirp.org In pot experiments, this strain reduced this compound content in the soil by approximately 45%. scirp.org

| Strain | Substrate | Key Metabolites | Optimal Conditions | Degradation Efficiency | Reference |

| Enterobacter sp. T5 | Dibutyl phthalate (DBP) | Monobutyl phthalate (MBP), this compound (PA) | pH 7.0, 35°C | Half-life of ~20.9h for DBP <1000 mg/l | researchgate.net |

| Enterobacter sp. YC-IL1 | Di-(2-ethylhexyl) phthalate (DEHP) | Mono-(2-ethylhexyl) phthalate (MEHP), this compound (PA) | pH 7.0, 30°C | 100% DEHP degradation in 7 days | mdpi.com |

| Enterobacter sp. DNB-S2 | Dibutyl phthalate (DBP) | n-butyl benzoate, this compound | 5°C - 50°C | 91.08% at 50°C in 7 days | nih.gov |

| Enterobacter sp. B3 | This compound (PA) | Not specified | pH 7, 30°C | 77% in 7 days (liquid culture); ~45% in soil | scirp.org |

| Enterobacter sp. NO3 | o-Phthalic acid | Not specified | pH 7, 30°C | 74% degradation of 500 mg/L in 7 days | scirp.org |

Gordonia sp.

The genus Gordonia also includes species capable of degrading PAEs. Gordonia sp. strain QH-12, isolated from activated sludge, can utilize DBP and other common PAEs as its sole carbon source. mdpi.com Interestingly, this strain was unable to utilize the major intermediate, this compound, suggesting a novel degradation pathway may be present. mdpi.com In contrast, some degradation processes involving Gordonia occur through metabolic cooperation. For example, the degradation of di-n-octyl phthalate (DOP) can be carried out by a co-culture of Gordonia sp. strain JDC-2 and Arthrobacter sp. strain JDC-32. d-nb.info In this symbiotic relationship, the Gordonia strain converts DOP into this compound, which is then degraded by the Arthrobacter strain. d-nb.info Another study showed that a Gordonia sp. was able to achieve complete degradation of dimethyl phthalate (DMP) and DBP (up to 1000 mg/L) within 96 hours. nih.gov However, the degradation of the higher molecular weight di-n-octyl phthalate (DnOP) was less efficient, reaching 83.5% after 120 hours. nih.gov Research on a Gordonia sp. strain with the ability to dissimilate DEHP identified an intracellular hydrolase that catalyzes the decomposition of MEHP to this compound. nih.gov

| Strain/Co-culture | Substrate | Key Metabolites/Observations | Optimal Conditions | Degradation Efficiency | Reference |

| Gordonia sp. QH-12 | Dibutyl phthalate (DBP) | This compound (minor accumulation, not utilized) | Not specified | Rapid degradation of DBP | mdpi.com |

| Gordonia sp. JDC-2 & Arthrobacter sp. JDC-32 | Di-n-octyl phthalate (DOP) | This compound (PA) | Not specified | Complete degradation through co-culture | d-nb.info |

| Gordonia sp. | Dimethyl phthalate (DMP), Di-n-butyl phthalate (DBP), Di-n-octyl phthalate (DnOP) | Not specified | pH 7.0, 30°C | 100% for DMP & DBP (1000 mg/L) in 96h; 83.5% for DnOP in 120h | nih.gov |

| Gordonia sp. | Di-(2-ethylhexyl) phthalate (DEHP) | Mono-(2-ethylhexyl) phthalate (MEHP), this compound | Not specified | Possesses an intracellular MEHP hydrolase | nih.gov |

Impact on Soil Microbial Communities

The introduction of this compound and its esters into the soil can significantly influence the structure and function of microbial communities. The extent of this impact is largely dependent on the concentration and type of the phthalate compound. At high concentrations, such as those that might occur in a spill, certain phthalates can be toxic to soil microorganisms. For example, diethyl phthalate (DEP) at concentrations greater than 1 mg/g of soil has been shown to cause a significant reduction in the numbers of total culturable bacteria and pseudomonads. oup.com This toxicity is attributed to the disruption of membrane fluidity by the lipophilic phthalate. oup.com

| Phthalate Concentration | Effect on Microbial Community | Mechanism/Observation | Reference |

| High (>1 mg/g DEP) | Reduction in total culturable bacteria and pseudomonads. oup.com | Disruption of microbial cell membrane fluidity. oup.com | oup.com |

| Low (0.1 mg/g DEP or DEHP) | No significant impact on structural or functional diversity. oup.commdpi.com | Concentrations are below the toxic threshold. | oup.commdpi.com |

| Variable | Decrease in microbial diversity with increasing concentration. researchgate.net | Changes in carbon source utilization; reduction in soil respiration and enzyme activity. researchgate.net | researchgate.net |

| Variable | Greater impact on bacteria than fungi. nih.gov | Bacteria in greenhouse soil were sensitive to a wider range of PAEs compared to open-field samples. nih.gov | nih.gov |

Physico-Chemical Degradation

In addition to microbial processes, this compound and its esters are subject to abiotic degradation in the environment, primarily through hydrolysis and photodegradation.

Hydrolysis is a key chemical transformation process for phthalate esters in the environment, although it often proceeds at a slow rate. researchgate.net The reaction involves the cleavage of the ester bond by water. Phthalate diesters undergo a two-step hydrolysis process. The first step yields a monoester and an alcohol molecule. The second hydrolytic step converts the monoester into this compound and a second alcohol molecule. researchgate.net The rate of hydrolysis is significantly influenced by environmental factors, particularly pH and temperature. researchgate.net Ester hydrolysis is subject to both acid and base catalysis, meaning reaction rates can change by several orders of magnitude with shifts in pH. researchgate.net In neutral conditions (pH 7), the reaction with water is considerably slow. researchgate.net However, under the anaerobic and often elevated temperature conditions found in the lower layers of landfills, hydrolysis is considered a primary transformation route for phthalates. researchgate.net

Photodegradation, or photolysis, is another significant abiotic pathway for the breakdown of phthalates, particularly in the atmosphere and surface waters where they are exposed to sunlight. researchgate.netmdpi.com The process is initiated by the absorption of ultraviolet (UV) light, which can lead to the breakdown of the molecule. mdpi.com The specific mechanism of photodegradation can vary depending on the phthalate ester and the environmental medium. For instance, the photodegradation of dimethyl phthalate (DMP) and di-n-octyl phthalate (DOP) in water under simulated sunlight primarily involves C-O bond cleavage. nih.gov The degradation of phthalate esters can be initiated by hydroxyl radicals (•OH), which are highly reactive species. frontiersin.org These radicals can attack both the aromatic ring and the ester side chains. frontiersin.orgnih.gov This can lead to the formation of various intermediates, including hydroxylated compounds, before eventual mineralization. frontiersin.org The initial steps in the photodegradation of di-(2-ethylhexyl) phthalate (DEHP) can involve hydroxylation and cleavage of the ester bonds to form this compound and benzoic acid, which are then further degraded. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). iwaponline.comnih.gov These methods have proven to be effective for the degradation of persistent organic pollutants like phthalates. iwaponline.comnih.gov

Photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), and a light source (like UV light) to generate reactive oxygen species (ROS). frontiersin.orgbcrec.id When the TiO₂ surface is irradiated with light of sufficient energy, it generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive species, including hydroxyl radicals (•OH) and superoxide (B77818) radical anions (O₂⁻•). bcrec.id These ROS then attack the phthalate molecules, leading to their degradation. bcrec.id The process can ultimately lead to the complete mineralization of this compound and its esters into carbon dioxide (CO₂) and water (H₂O). bcrec.id

Studies have shown that TiO₂ photocatalysis is highly effective in removing various phthalate esters from water. frontiersin.orgnih.gov For example, a UV/TiO₂ system demonstrated high removal efficiencies for DMP, DEP, and DBP, reaching over 90% degradation within 90 minutes. frontiersin.orgnih.gov The degradation pathway in this system involves the attack by hydroxyl radicals on both the carbon side branch and the benzene (B151609) ring, leading to the formation of intermediates like this compound, which are subsequently broken down further. frontiersin.orgnih.gov

| AOP Method | Target Pollutant | Catalyst/System | Key Findings | Reference |

| Photocatalysis | This compound Esters (PAEs) | Titanium Dioxide (TiO₂) | Effective mineralization to CO₂ and H₂O via ROS attack. | bcrec.id |

| Photocatalysis | DMP, DEP, DBP | UV/TiO₂ | >90% removal in 90 minutes; degradation via •OH attack on side chains and aromatic ring. | frontiersin.orgnih.govnih.gov |

| Photocatalysis | This compound (H₂Ph) | TiO₂ (Degussa P-25), ZnO | ZnO showed a higher initial degradation rate constant compared to TiO₂ under optimal conditions. | ulpgc.es |

| AOPs (General) | Phthalate Esters (PE) | UV/H₂O₂, Ozonation, Fenton, etc. | Aromatic rings are destroyed by •OH, producing intermediates like this compound, benzoic acid, and short-chain organic acids. | nih.gov |

Fenton Processes

The Fenton process, a type of advanced oxidation process (AOP), utilizes hydroxyl radicals (HO•) to degrade organic pollutants. mdpi.com In this process, the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) generates highly reactive hydroxyl radicals in an acidic medium. mdpi.comsemanticscholar.org These radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules like phthalates into simpler compounds, and ultimately, to carbon dioxide and water. mdpi.comresearchgate.net

Research has demonstrated the effectiveness of Fenton and related processes, such as electro-Fenton, in degrading this compound and its esters. For the degradation of diallyl phthalate (DAP), optimal conditions were found to be a pH of 3.2, with concentrations of 1000 mg/L H₂O₂ and 50 mg/L Fe²⁺ for an initial DAP concentration of 100 mg/L. mdpi.com Under these conditions, a total organic carbon (TOC) removal of over 95% was achieved after 300 minutes. mdpi.com Similarly, the electro-Fenton process has been optimized for the degradation of phthalic anhydride (B1165640). researchgate.net Optimal parameters for this process were identified as a pH of 3, an applied current of 300 mA, and a Fe³⁺ concentration of 0.2 mM. researchgate.net These conditions led to a 97% mineralization of the phthalic anhydride solution after 8 hours of electrolysis. researchgate.net

The efficiency of the Fenton process is significantly influenced by the initial pH of the solution. mdpi.com Acidic conditions, typically around pH 3, are considered optimal because they favor the generation of hydroxyl radicals and prevent the precipitation of iron as ferric hydroxide (B78521) (Fe(OH)₃). mdpi.comrmiq.org Studies on DAP degradation showed the highest yield at pH 3.2, with significantly lower removal rates at other pH values. mdpi.com

Table 1: Research Findings on Fenton Process Degradation of Phthalates

Compound Process Optimal pH Reagent Concentrations Degradation/Mineralization Efficiency Source Diallyl Phthalate (DAP) Fenton 3.2 1000 mg/L H₂O₂; 50 mg/L Fe²⁺ >95% TOC removal in 300 min acs.org Phthalic Anhydride Electro-Fenton 3 0.2 mM Fe³⁺; 300 mA current 97% mineralization in 8 hours mdpi.com This compound Fenton 3.0 176.1 mM H₂O₂; 0.05 mM Fe²⁺ Effective degradation demonstrated rsc.org Di(2-ethylhexyl) phthalate (DEHP) Modified Fenton (Fe³⁺) 3 H₂O₂:Fe³⁺ ratio 1:1 ~25% removal from sediment in 24 hours

Ozonation

Ozonation is another AOP used for the degradation of phthalates in aqueous solutions. The process involves the direct reaction of organic molecules with ozone (O₃) or indirect reaction with hydroxyl radicals produced from ozone decomposition. researchgate.netrsc.orgStudies on the ozonation of diethyl phthalate (DEP) have proposed two primary degradation pathways. researchgate.netnih.govPathway A involves the hydrolysis of the aliphatic chain, while Pathway B involves the hydroxylation of the aromatic ring through the attack of hydroxyl radicals. researchgate.netnih.govAs the ozonation process continues, the aromatic ring of the phthalate molecule can be opened, leading to the formation of smaller acidic compounds such as malonic acid, succinic acid, and glutaric acid. nih.gov Interestingly, some of the degradation intermediates, specifically this compound (PA) and phthalic anhydride (PAH), have been found to enhance the degradation of the parent compound, DEP, by promoting the decomposition of ozone. researchgate.netnih.govThe degradation kinetics of aromatic carboxylic acids like this compound during ozonation have been observed to follow a two-stage, pseudo-first-order reaction model. rsc.orgIn the first 10 minutes of ozonation, degradation rates of approximately 39.7% for this compound were observed. rsc.org The effectiveness of ozonation can be significantly improved through catalysis. The use of a nickel oxide (NiO) catalyst in the ozonation of benzoic and phthalic acids resulted in a 98% mineralization, compared to only 42% achieved by direct ozonation alone. rsc.orgThis indicates that catalytic ozonation is a more feasible method for the complete decomposition of these compounds. rsc.org

Sonolysis